molecular formula C26H26N4 B593836 N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine CAS No. 1507370-20-8

N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine

Cat. No. B593836
M. Wt: 394.522
InChI Key: IXEPQJQQSLMESJ-UHFFFAOYSA-N
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Description

“N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C26H26N4 . It is also known by its IUPAC name, N,N’-bis[[4-(2-pyridyl)phenyl]methyl]ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is complex, with multiple nitrogen and carbon atoms forming a large ring structure . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” include a melting point of 142-143 °C, a predicted boiling point of 352.6±32.0 °C, and a predicted density of 1.135±0.06 g/cm3 . The compound also has a predicted pKa value of 9.16±0.10 .

Scientific Research Applications

Supramolecular Architecture and Luminescence

  • Application : N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine has been used in forming diverse supramolecular architectures, particularly in coordination with various inorganic anions. These structures display significant luminescent properties (Liu et al., 2014).

Host-Guest Supramolecular Networks

  • Application : The compound plays a role in forming two-dimensional and three-dimensional host-guest supramolecular networks. It has been observed to influence the hydrogen-bonding patterns in these networks, affecting their structural and functional properties (Huang et al., 2017).

Catalytic and Reactive Properties

  • Application : This chemical is involved in the synthesis of various complexes that exhibit catalytic properties, particularly in oxidation reactions. The structural properties of the compound contribute to its catalytic efficiency and selectivity (Bezaatpour et al., 2011).

Synthesis of Schiff Base Ligands

  • Application : It is used in the synthesis of Schiff base ligands, which have applications in coordination chemistry and material science due to their potential for forming complex structures with metal ions (Warad, 2020).

Formation of Metal Complexes

  • Application : This compound is integral in forming various metal complexes. These complexes have been studied for their structural, spectroscopic, and electrochemical properties, which are significant in materials science and catalysis (Balland et al., 2003).

Antibacterial Activity

  • Application : Some manganese(II) complexes synthesized using this compound have been tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in the development of antibacterial agents (Mandal et al., 2011).

Optical and Electrooptic Properties

  • Application : The compound is used in the development of optically active materials, impacting the field of optical and electrooptic technologies. It contributes to the design of materials with specific light absorption and emission characteristics (Facchetti et al., 2006).

properties

IUPAC Name

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEPQJQQSLMESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Bis(4-(pyridin-2-yl)benzyl)ethane-1,2-diamine

CAS RN

1507370-20-8
Record name 1507370-20-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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